

Introduction: Classification and Overview

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Compound of Interest

Compound Name: *Danofloxacin*

Cat. No.: *B054342*

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Danofloxacin is a synthetic, third-generation fluoroquinolone antibiotic developed exclusively for veterinary use.[1][2][3] As a member of the quinolone carboxylic acid class of organic compounds, it is a critically important antimicrobial agent for treating respiratory and intestinal infections in cattle, swine, and poultry.[4][5][6] **Danofloxacin** exhibits broad-spectrum, concentration-dependent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma and Chlamydia species.[1][7][8] Its efficacy is rooted in a precise mechanism that targets essential bacterial enzymes involved in DNA replication.[9]

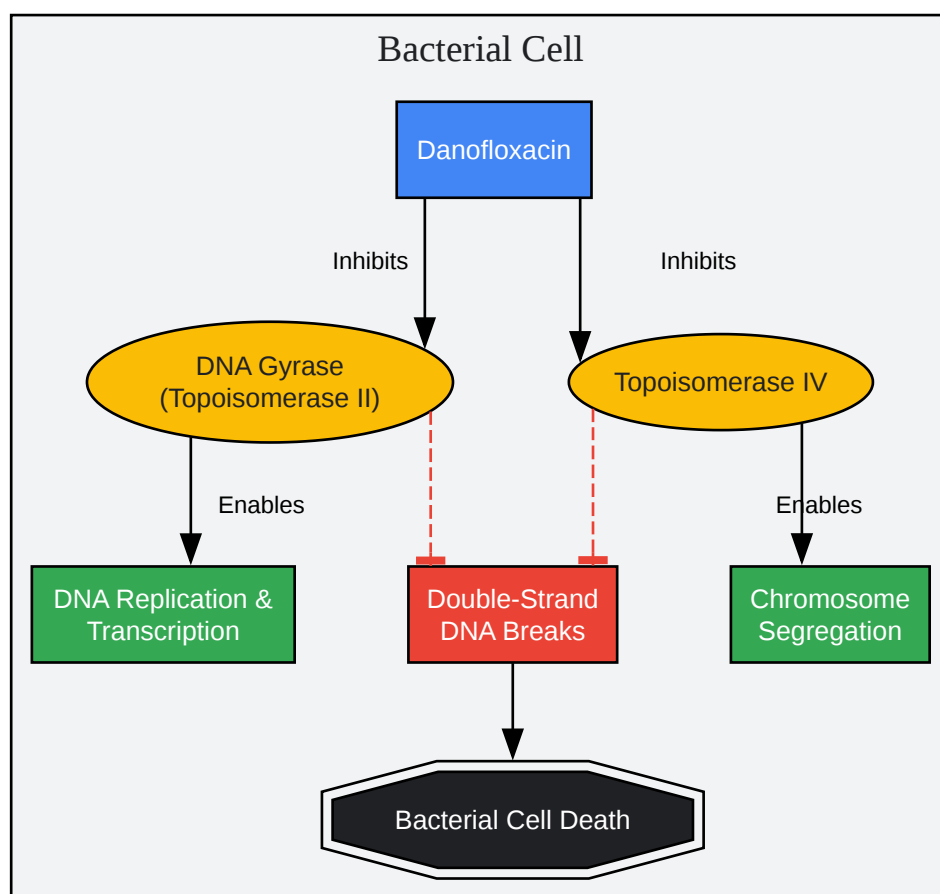
Mechanism of Action

The primary mechanism of action for **danofloxacin**, characteristic of the fluoroquinolone class, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9]

- **Inhibition of DNA Gyrase:** In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for compacting the chromosome and facilitating processes like replication and transcription.[4][9] **Danofloxacin** binds to the enzyme-DNA complex, specifically inhibiting the ligase activity of the gyrase while leaving its nuclease function intact.[10] This traps the enzyme on the DNA, prevents the re-ligation of cleaved DNA strands, and leads to the accumulation of toxic double-strand breaks.[9][10]
- **Inhibition of Topoisomerase IV:** In Gram-positive bacteria, topoisomerase IV is often the main target. This enzyme is essential for decatenation, the process of separating interlinked

daughter chromosomes after DNA replication.[8][11] By inhibiting topoisomerase IV, **danofloxacin** prevents proper chromosome segregation, which ultimately halts cell division and leads to bacterial cell death.[12]

The disruption of these vital processes results in a rapid bactericidal effect.[13]



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Caption: **Danofloxacin**'s mechanism of action targeting bacterial topoisomerases.

Antimicrobial Spectrum and In Vitro Efficacy

Danofloxacin has a broad spectrum of activity, demonstrating potency against many key veterinary pathogens.[1][7] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. The tables below summarize the MIC50 and MIC90 values (concentrations required to inhibit 50% and 90% of isolates, respectively) for **danofloxacin** against several significant pathogens.

Pathogen	Host	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference(s)
Mannheimia haemolytica	Cattle	0.063	0.25	[6][14]
Pasteurella multocida	Cattle	Not Reported	0.125	[15]
Haemophilus somnus	Cattle	Not Reported	0.125	[15]
Mycoplasma gallisepticum	Chicken	1.0	2.0	[16]
Escherichia coli	Poultry	0.25	Not Reported	[17]

Pathogen	Host	MIC Range (µg/mL)	Reference(s)
Mycoplasma species	Poultry, Swine	0.008 - 0.5	[9]
Pasteurella multocida	General	0.00375 - 0.125	[9]

Pharmacokinetics and Pharmacodynamics (PK/PD)

The clinical efficacy of **danofloxacin** is determined by its pharmacokinetic and pharmacodynamic properties. It is rapidly absorbed after administration and demonstrates good tissue penetration, achieving significantly higher concentrations in lung tissue than in plasma.[12][18]

- Pharmacokinetics: **Danofloxacin** is metabolized in the liver and primarily excreted through urine and bile.[12] Its pharmacokinetic parameters vary by species, dose, and route of administration.
- Pharmacodynamics: As a concentration-dependent antibiotic, the rate and extent of bacterial killing by **danofloxacin** increase with higher drug concentrations.[8][19] The most critical PK/PD index for predicting the efficacy of fluoroquinolones is the ratio of the 24-hour Area Under the Curve to the Minimum Inhibitory Concentration (AUC24/MIC).[8] An optimal

AUC/MIC ratio of greater than 125 is generally associated with clinical success and a reduced likelihood of resistance development.[8]

Table 3: Selected Pharmacokinetic Parameters of **Danofloxacin**

Species	Dose & Route	Cmax (µg/mL)	Tmax (h)	T½ (h)	Bioavailability (F%)	Reference(s)
Cattle	1.25 mg/kg IM	0.39 - 0.48	0.8 - 1.3	3.9 - 4.4	~100%	[20]
Gushi Chickens	5 mg/kg PO	0.53	4.0	11.24	40.12%	[17]
Gushi Chickens	5 mg/kg IV	3.62 (C0)	N/A	10.17	N/A	[17][21]

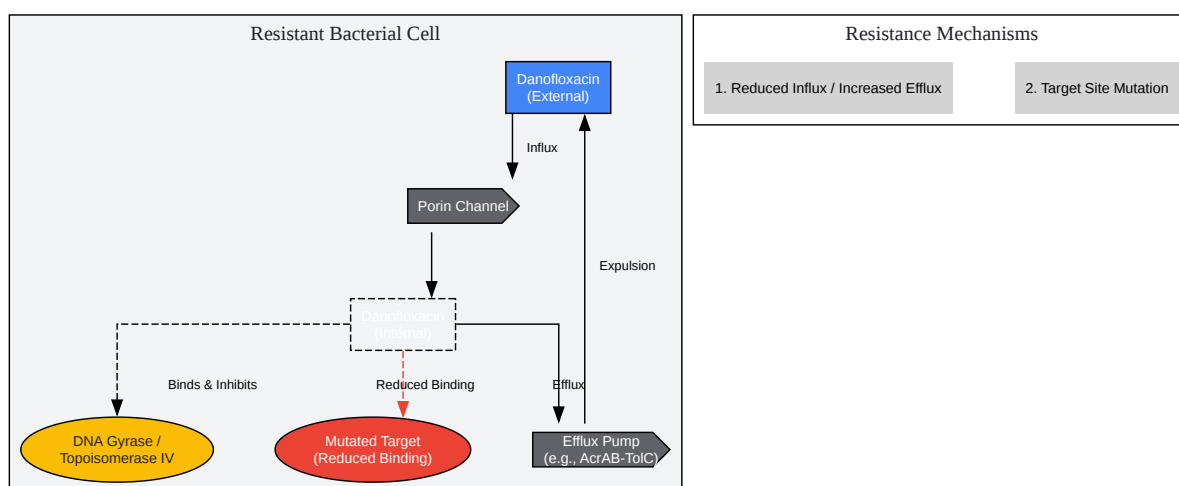
| Lambs (Infected) | 6 mg/kg SC | 3.60 | 1.0 | 5.86 | Not Reported |[18] |

Mechanisms of Bacterial Resistance

Resistance to fluoroquinolones like **danofloxacin** can develop rapidly and typically occurs through two primary mechanisms.[10]

- Target Site Mutations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding sites on these enzymes. [10] This reduces the binding affinity of **danofloxacin**, decreasing its inhibitory effect and requiring higher concentrations to achieve bactericidal activity.[11]
- Reduced Intracellular Concentration: Bacteria can reduce the amount of **danofloxacin** inside the cell through two main strategies:
 - Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, actively transports the drug out of the cell before it can reach its target enzymes.[11][22]

- **Decreased Porin Expression:** A reduction in the number of porin channels in the outer membrane of Gram-negative bacteria can limit the influx of the drug into the cell.[11]



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Caption: Primary mechanisms of bacterial resistance to **danofloxacin**.

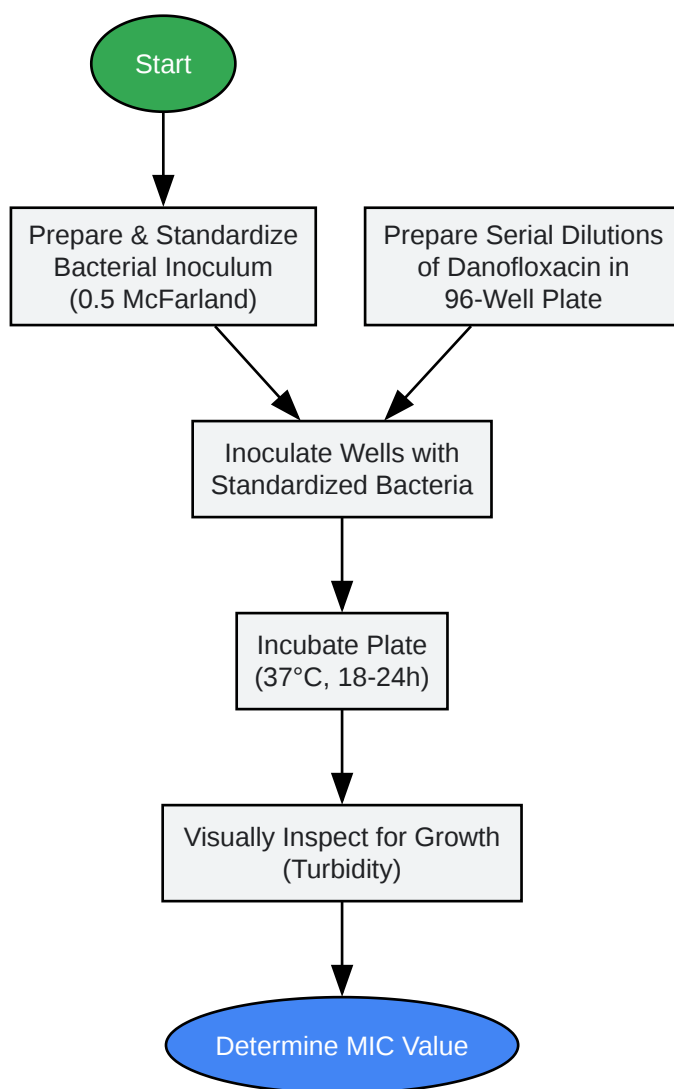
Key Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard broth microdilution method for determining the MIC of **danofloxacin** against a bacterial isolate.

Methodology:

- **Prepare Inoculum:** A pure culture of the test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard), then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.[18]
- **Drug Dilution:** A stock solution of **danofloxacin** is prepared. A series of two-fold serial dilutions are made in MHB across the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.016 to 16 $\mu\text{g/mL}$).[18]
- **Inoculation:** Each well containing the diluted **danofloxacin** is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.
- **Incubation:** The microtiter plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.[18]
- **Reading Results:** The MIC is determined as the lowest concentration of **danofloxacin** that shows no visible growth (turbidity) in the well.[18]



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

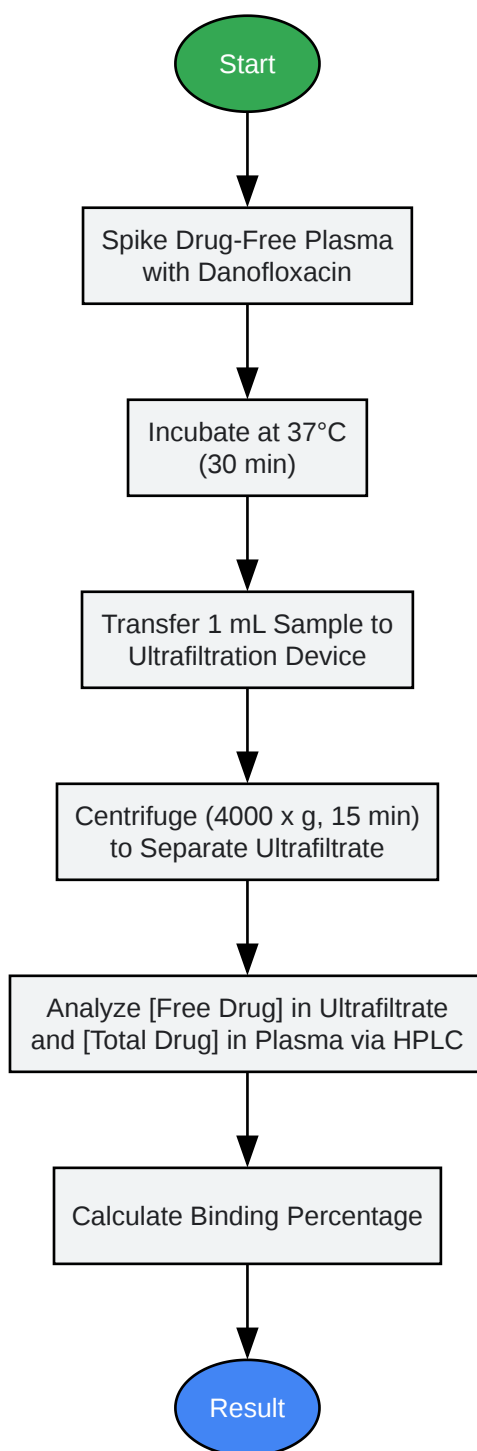
Protocol: In Vitro Plasma Protein Binding Assay

This protocol outlines an ultrafiltration method to determine the percentage of **danofloxacin** bound to plasma proteins.

Methodology:

- Sample Preparation: Pooled plasma is collected from drug-free animals. The plasma is spiked with known concentrations of **danofloxacin** (e.g., 0.05, 0.5, and 5 µg/mL).^[23]

- Equilibration: The spiked plasma samples are incubated at 37°C for 30 minutes to allow the drug to equilibrate and bind to plasma proteins.[23]
- Ultrafiltration: A 1 mL aliquot of the spiked plasma is transferred to an ultrafiltration device (e.g., Amicon Ultra, 10 kD molecular weight cut-off).[23]
- Centrifugation: The device is centrifuged at approximately 4000 x g for 15 minutes. This separates the protein-free ultrafiltrate (containing unbound, free drug) from the plasma proteins (which retain the bound drug).[23]
- Analysis: The concentration of **danofloxacin** in the ultrafiltrate (free drug) is measured using High-Performance Liquid Chromatography (HPLC). The total drug concentration is measured from a non-filtered sample.
- Calculation: The percentage of protein binding is calculated using the formula: Protein Binding (%) = [(Total Drug - Free Drug) / Total Drug] x 100.[23]



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